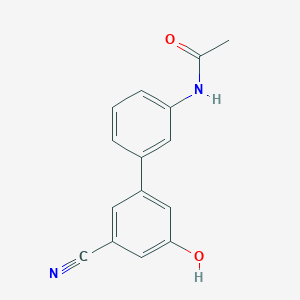

5-(3-Acetylaminophenyl)-3-cyanophenol

Description

5-(3-Acetylaminophenyl)-3-cyanophenol (CAS 1261985-97-0) is a substituted phenol derivative featuring a cyano group (-CN) at the 3-position and a 3-acetylaminophenyl moiety at the 5-position of the phenolic ring. The acetylaminophenyl group introduces hydrogen-bonding capacity and steric bulk, while the cyano group enhances electron-withdrawing properties, influencing reactivity and solubility .

Properties

IUPAC Name |

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-12(7-14)13-5-11(9-16)6-15(19)8-13/h2-8,19H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJHQFQHBOTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684838 | |

| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261985-97-0 | |

| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenol derivative, followed by reduction to form the corresponding amine. The amine is then acetylated to introduce the acetylamino group. Finally, the cyano group is introduced through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity during acetylation and cyanation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Potential applications in the development of enzyme inhibitors.

- Studied for its interactions with biological macromolecules.

Medicine:

- Investigated for its potential as a pharmaceutical agent.

- Explored for its anti-inflammatory and anticancer properties.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetylamino group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-(3-Acetylaminophenyl)-3-cyanophenol | C15H12N2O2 | 252.28 | 3-CN, 5-(3-acetylaminophenyl) |

| 3-Cyanophenol | C7H5NO | 119.12 | 3-CN |

| 5-(2-Chlorobenzyl)-3-trifluoromethylphenol | C14H10ClF3O | 286.68 | 3-CF3, 5-(2-chlorobenzyl) |

| 4-Cyanophenol (p-Hydroxybenzonitrile) | C7H5NO | 119.12 | 4-CN |

Key Observations :

- Compared to 5-(2-Chlorobenzyl)-3-trifluoromethylphenol, the target lacks halogen or fluorine substituents but shares a similar aromatic substitution pattern .

Physical and Chemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Water Solubility | pKa (25°C) |

|---|---|---|---|

| 5-(3-Acetylaminophenyl)-3-cyanophenol | Not reported | Likely low | ~8.6* |

| 3-Cyanophenol | 75–80 | Slightly soluble | 8.61 |

| 4-Cyanophenol | 113–115 | Low | 7.97 |

| 5-(2-Chlorobenzyl)-3-trifluoromethylphenol | Not reported | Very low | Not reported |

Notes:

- The pKa of the target compound is estimated based on 3-cyanophenol’s data; the acetylaminophenyl group may slightly alter acidity .

- The trifluoromethyl and chlorobenzyl groups in 5-(2-Chlorobenzyl)-3-trifluoromethylphenol likely reduce solubility compared to the target compound .

Reactivity

- Cyano Group: All analogs exhibit reactivity typical of nitriles, such as nucleophilic addition or hydrolysis. However, the acetylaminophenyl group in the target compound may sterically hinder reactions at the cyano group .

- Substituent Effects: The electron-withdrawing nature of -CN and -CF3 decreases aromatic ring electron density, directing electrophilic substitution to meta/para positions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 5-(3-Acetylaminophenyl)-3-cyanophenol?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with acetylation of 3-aminophenol followed by cyano-group introduction via nucleophilic substitution. Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents. Separation technologies, such as membrane filtration, can isolate intermediates . Safety protocols for handling acetylating agents (e.g., acetic anhydride) and cyanide sources must align with OSHA guidelines, including proper ventilation and PPE .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm acetylaminophenyl and cyanophenol substituents via -NMR (δ 2.1 ppm for acetyl methyl; δ 8.0–8.5 ppm for aromatic protons) and -NMR (δ 170 ppm for carbonyl, δ 118 ppm for cyano group) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in structurally analogous compounds .

- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm) .

Q. What safety protocols are critical when handling 5-(3-Acetylaminophenyl)-3-cyanophenol in the lab?

- Methodological Answer : Follow OSHA-compliant SDS guidelines:

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Exposure control : Use fume hoods, nitrile gloves, and lab coats. Immediate rinsing with water is required for skin/eye contact .

- Waste disposal : Neutralize cyanide-containing waste with hypochlorite before disposal .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or temperature variations. Conduct systematic solubility studies using Hansen solubility parameters and DFT calculations to model solute-solvent interactions. Cross-validate results with HPLC under controlled conditions (e.g., 25°C, inert atmosphere) .

Q. What theoretical frameworks guide the interpretation of its reactivity in cross-coupling reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict sites for electrophilic/nucleophilic attack. For example, the cyano group’s electron-withdrawing effect directs substitution to the acetylaminophenyl ring. Density Functional Theory (DFT) can model transition states for Suzuki-Miyaura coupling reactions .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Use a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For instance, varying Pd catalyst (0.5–2 mol%) and temperature (80–120°C) in Heck reactions. Analyze interactions via ANOVA to identify statistically significant factors .

Q. What strategies ensure stability during long-term storage or under extreme conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves thermal stability, while argon purging prevents oxidation. Degradation products (e.g., deacetylated derivatives) should be characterized via LC-MS .

Q. How can its bioactivity be systematically evaluated against related compounds?

- Methodological Answer : Use comparative SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.